molecular formula C9H8N2O B1593692 2-Methylphthalazin-1-one CAS No. 6091-81-2

2-Methylphthalazin-1-one

Cat. No.: B1593692
CAS No.: 6091-81-2
M. Wt: 160.17 g/mol
InChI Key: ZXMPSTMIJQZYLV-UHFFFAOYSA-N
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Description

2-Methylphthalazin-1-one is a heterocyclic compound with the molecular formula C9H6N2O. It is a white crystalline solid that is sparingly soluble in water.

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylphthalazin-1-one can be synthesized through the condensation reaction of o-benzoyl benzoic acid with hydrazine hydrate in boiling ethanol . Another method involves the reaction of methylhydrazine with 2-carboxybenzaldehyde . These methods typically yield the compound in excellent purity and yield.

Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity, with careful control of temperature, solvent, and reaction time to maximize efficiency .

Chemical Reactions Analysis

Types of Reactions: 2-Methylphthalazin-1-one undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen to the compound, forming oxides.

    Reduction: This reaction involves the removal of oxygen or the addition of hydrogen to the compound.

    Substitution: This reaction involves the replacement of one functional group in the compound with another.

Common Reagents and Conditions:

    Oxidation: Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under various conditions.

Major Products Formed:

    Oxidation: Formation of oxides and other oxygen-containing derivatives.

    Reduction: Formation of reduced derivatives with added hydrogen atoms.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other heterocyclic compounds.

    Biology: Studied for its potential biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties.

    Medicine: Investigated for its potential use in the treatment of Alzheimer’s disease, Parkinson’s disease, and other neurological disorders.

    Industry: Used in the development of new drugs and as a component in various industrial processes.

Mechanism of Action

The exact mechanism of action of 2-Methylphthalazin-1-one is not fully understood. it is suggested that the compound may exert its effects by inhibiting the activity of certain enzymes or by modulating the activity of specific receptors. For example, it has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it may modulate the activity of neurotransmitters, contributing to its potential use in treating neurological disorders.

Comparison with Similar Compounds

    Phthalazine: A compound in which pyridazine is fused with a benzene ring.

    Phthalazinone: A derivative of phthalazine with a ketone functional group.

    Benzoxazinone: A compound with a benzene ring fused to an oxazine ring.

Uniqueness of 2-Methylphthalazin-1-one: this compound is unique due to its specific molecular structure, which imparts distinct chemical and biological properties. Its ability to inhibit COX-2 and modulate neurotransmitter activity sets it apart from other similar compounds.

Properties

IUPAC Name

2-methylphthalazin-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c1-11-9(12)8-5-3-2-4-7(8)6-10-11/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXMPSTMIJQZYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40310453
Record name 2-Methylphthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6091-81-2
Record name NSC227289
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227289
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Methylphthalazin-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40310453
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 29.4 g (0.1 mole) of α,α-dibromomethyl-o-toluic acid and 14.7 g (0.32 mole) of methylhydrazine in 100 ml of ethanol was heated under reflux for 3 hours. The solvent was evaporated under reduced pressure, and the residue recrystalized from ethanol to give 12.0 g (yield: 75%) of 2-methyl-1-phthalazinone having a melting point of 111°-112° C.
Name
α,α-dibromomethyl-o-toluic acid
Quantity
29.4 g
Type
reactant
Reaction Step One
Name
methylhydrazine
Quantity
14.7 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a suspension of 4-p-toluyl-phthalazin-1-(2H)-one [compound 2D] (2.36 g, 10 mMol) in toluene (50 mL) were added 2:5 N aqueous NaOH (4 mL) and Triton B (1 mL) followed by 2-(4'-bromomethylbiphenyl)-t-butylsulfonamide [prepared according to the procedure described in U.S. Pat. No. 5,126,342] (4.2 g, 11 mMol). The mixture was stirred at 85° C. for 12 h and then cooled to room temperature. The reaction was diluted with ethylacetate (100 mL), and the organic phase was washed with water (3×50 mL), and then dried over MgSO4. The ethylacetate layer was filtered and concentrated in vacuo to a small volume (~10 mL). Dry ether (100 mL) was added and the precipitate formed was filtered and dried. The crude product was then recrystallized from hot ethylacetate to give the desired product 4-p-toluyl-2-(2'-t-butylaminosulfonyl)-biphen-4-yl)methyl-phthalazin-1-(2H)-one as white crystalline solid (4.3 g).
Quantity
2.36 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two
[Compound]
Name
2-(4'-bromomethylbiphenyl) t-butylsulfonamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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